molecular formula C15H25N3O3 B13166355 tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13166355
M. Wt: 295.38 g/mol
InChI Key: YUAHCFAZWNZEHN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a bicyclic organic compound featuring a tetrahydropyridine ring linked to a 5-methyl-3-oxopiperazine moiety via a tert-butyl carbamate group. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes.

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

tert-butyl 4-(5-methyl-3-oxopiperazin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H25N3O3/c1-10-9-16-12(13(19)17-10)11-5-7-18(8-6-11)14(20)21-15(2,3)4/h5,10,12,16H,6-9H2,1-4H3,(H,17,19)

InChI Key

YUAHCFAZWNZEHN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, including the formation of the piperazine and tetrahydropyridine rings. Common synthetic routes may involve the use of starting materials such as 2-(5-methyl-3-oxopiperazin-2-yl)acetic acid and tert-butyl 4-piperidone-1-carboxylate. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, affecting its reactivity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different biological activities.

Scientific Research Applications

tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: It may be used in the production of specialty chemicals, materials, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Functional Groups and Reactivity: The boronate ester in 286961-14-6 enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl structures . In contrast, the target compound’s 3-oxopiperazine group may facilitate hydrogen bonding, enhancing interactions with biological targets. The bromine atom in 1346674-57-4 introduces electrophilic reactivity, suitable for nucleophilic substitution or metal-catalyzed couplings .

Molecular Complexity: The target compound’s relatively simple structure (MW ~293) contrasts with larger analogs like 1346674-57-4 (MW 464), which incorporates a brominated pyridinone and extended piperazine-pyrrolidine system. Simpler structures are often preferred for modular synthesis.

Key Findings:
  • Boc Protection : Ubiquitous in analogs for stability during synthesis.
  • Boronate Esters : Specialized for cross-coupling reactions, unlike the target compound’s oxopiperazine, which may prioritize medicinal applications.

Commercial and Pharmacological Relevance

  • Pricing and Availability :

    • Boronate ester 286961-14-6 is priced at JPY 35,900 per gram (1g scale), reflecting its niche application in coupling reactions .
    • Complex spirocyclic compounds (e.g., 2096986-72-8) are typically custom-synthesized, emphasizing their role in early-stage drug discovery .
  • Therapeutic Potential: The target compound’s oxopiperazine group is structurally analogous to protease substrates, suggesting utility in antiviral or anticancer agents. Brominated analogs (e.g., 1346674-57-4) may exhibit enhanced bioactivity due to halogen bonding but face challenges in metabolic stability .

Biological Activity

tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 2059927-52-3) is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₅N₃O₃
  • Molecular Weight : 295.38 g/mol
  • Structure : The compound features a tetrahydropyridine ring and a piperazine moiety, which are known to influence its biological interactions.

1. Neuroprotective Effects

Research indicates that compounds similar to tert-butyl derivatives can exhibit neuroprotective properties. For instance, studies have shown that related piperazine derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. These compounds may act by modulating inflammatory responses and reducing oxidative stress in neuronal cells .

2. Enzyme Inhibition

The compound is hypothesized to inhibit key enzymes involved in neurodegeneration:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Beta-secretase : This enzyme is crucial for the formation of amyloid plaques; thus, its inhibition may reduce amyloid-beta aggregation .

Case Study: Neuroprotective Mechanisms

A study investigating the effects of related compounds on astrocytes exposed to amyloid-beta demonstrated that these compounds could significantly improve cell viability. The treatment with such compounds resulted in reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a mechanism involving modulation of inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NeuroprotectionReduces oxidative stress and inflammation
Enzyme InhibitionInhibits AChE and beta-secretase
Cytotoxicity PreventionImproves astrocyte viability under stress

The biological activity of this compound may involve:

  • Inhibition of Amyloidogenesis : By preventing the aggregation of amyloid-beta peptides.
  • Modulation of Cytokine Production : Reducing the levels of inflammatory cytokines in neuronal cultures.

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